![molecular formula C13H14N2O2S B2439220 N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide CAS No. 1428357-16-7](/img/structure/B2439220.png)
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide
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Overview
Description
“N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide” is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3. It is closely related to “N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide” which has a molecular weight of 234.28 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including “N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide”, often involves metal-free synthetic routes . These methods are environmentally friendly and cost-effective, making them highly desirable in the pharmaceutical industry .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide” can be studied using density functional theory (DFT) analysis . This involves studying the electronic structure of molecules and analyzing chemical reactivity descriptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide” can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .Scientific Research Applications
- Isoxazoles serve as privileged scaffolds in drug discovery due to their biological significance. Researchers explore new synthetic strategies to create eco-friendly routes for isoxazole synthesis .
- Isoxazoles exhibit diverse pharmacological activities. For instance, cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers leads to differentially substituted regioisomeric isoxazoles with potential therapeutic applications .
- The 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones have been synthesized and screened for antibacterial activity .
Drug Discovery and Medicinal Chemistry
Antibacterial and Anticancer Activity
Plant Hormone Research
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries . The development of efficient techniques for synthesizing a wide array of significant substructures for drug discovery is highly anticipated . These techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity .
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . Isoxazoles have been used in drug discovery due to their wide range of biological activities .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing one sulfur atom . Thiophene derivatives have been used in various applications, including pharmaceutical industries, due to their diverse biological activities . They have shown antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
properties
IUPAC Name |
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-12(6-14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSBVYKEHFUWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide |
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